molecular formula C29H27Cl2NO5 B5110430 CYCLOPENTYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-7-(4-CHLOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

CYCLOPENTYL 4-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-7-(4-CHLOROPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

Cat. No.: B5110430
M. Wt: 540.4 g/mol
InChI Key: VJUKUZJRVPGNJL-UHFFFAOYSA-N
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Description

This compound is a hexahydroquinoline derivative with a cyclopentyl ester group, a 6-chloro-1,3-benzodioxole substituent at position 4, and a 4-chlorophenyl group at position 5. Its molecular weight is approximately 523.3 g/mol (calculated). The compound’s stereochemistry and crystal packing may influence its physicochemical behavior, as inferred from crystallographic studies using SHELX software .

Properties

IUPAC Name

cyclopentyl 4-(6-chloro-1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27Cl2NO5/c1-15-26(29(34)37-19-4-2-3-5-19)27(20-12-24-25(13-21(20)31)36-14-35-24)28-22(32-15)10-17(11-23(28)33)16-6-8-18(30)9-7-16/h6-9,12-13,17,19,27,32H,2-5,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUKUZJRVPGNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC5=C(C=C4Cl)OCO5)C(=O)OC6CCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

The compound shares a hexahydroquinoline core with analogs but differs in substituents and functional groups. Key structural comparisons include:

Compound Name Substituents (Position 4, 7, 3) Molecular Weight (g/mol) Key Functional Groups
Target Compound 6-Cl-1,3-benzodioxole (4), 4-ClPh (7), COO-c-C5H9 (3) ~523.3 Ester, Cl, benzodioxole
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carboxylate 4-OH-3-MeOPh (4), Ph (7), COO-c-C6H11 (3) ~487.6 Ester, OH, OMe
4-(1,3-Benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carboxamide 1,3-benzodioxole (4), Ph (7), CONH-3-FPh (3) ~521.5 Carboxamide, F, benzodioxole

Key Differences :

  • Ester vs. Carboxamide : The target compound’s cyclopentyl ester (COO-c-C5H9) enhances lipophilicity compared to the cyclohexyl ester or carboxamide .
  • Substituent Electronic Effects : The 6-chloro-1,3-benzodioxole group (electron-withdrawing) contrasts with the 4-hydroxy-3-methoxyphenyl (electron-donating) in and the unsubstituted benzodioxole in .
  • Halogen Variation : Dual chlorine atoms in the target compound may increase steric hindrance and oxidative stability relative to the fluorine in .
Physicochemical Properties
  • Solubility : The cyclohexyl ester analog may exhibit lower aqueous solubility than the cyclopentyl ester due to increased hydrophobicity from the larger cyclohexyl group. The carboxamide in could improve solubility via hydrogen bonding .
  • Crystal Packing : Hydrogen-bonding patterns (e.g., C=O···H–N in carboxamides vs. weaker van der Waals interactions in esters) influence melting points and stability .
  • Ring Puckering: The cyclopentyl group in the target compound may adopt a non-planar conformation, as described by Cremer-Pople coordinates, affecting molecular stacking .

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